2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19(2)18(21)22-14-9-8-13-10-15(12-6-4-3-5-7-12)17(20)23-16(13)11-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOONAXLKYIKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Dimethylcarbamate and Its Analogues
Targeted Synthesis of the 2-oxo-3-phenyl-2H-chromen-7-yl Dimethylcarbamate (B8479999) Core
The construction of the 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate core is a multi-step process that involves the initial formation of a 3-phenyl-7-hydroxycoumarin intermediate, followed by the introduction of the dimethylcarbamate moiety.
Multi-Step Synthetic Strategies for the Chromen-7-yl Carbamate (B1207046) Moiety
The synthesis typically commences with the formation of the 7-hydroxy-3-phenylcoumarin scaffold. A common and effective approach is the Perkin-Oglialoro condensation reaction . This method involves the condensation of a salicylaldehyde (B1680747) derivative with a phenylacetic acid derivative in the presence of a base and acetic anhydride. For the synthesis of the 7-hydroxy-3-phenylcoumarin precursor, 2,4-dihydroxybenzaldehyde (B120756) is reacted with phenylacetic acid. The reaction can be carried out using conventional heating or under microwave irradiation to accelerate the process.
Once the 7-hydroxy-3-phenylcoumarin is obtained, the dimethylcarbamate group is introduced at the 7-position. This is typically achieved through a reaction with N,N-dimethylcarbamoyl chloride in the presence of a suitable base, such as sodium hydride or an organic amine, in an aprotic solvent. nih.gov This reaction proceeds via a nucleophilic attack of the phenoxide ion on the carbonyl carbon of the dimethylcarbamoyl chloride.
An alternative strategy involves the initial synthesis of a 7-hydroxycoumarin, followed by the introduction of the phenyl group at the 3-position. For instance, 7-hydroxycoumarin can be synthesized via the Pechmann condensation of resorcinol (B1680541) with malic acid. Subsequent functionalization at the 3-position can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with phenylboronic acid or the Heck coupling with styrene (B11656), after appropriate halogenation of the 3-position.
| Reaction | Starting Materials | Key Reagents/Conditions | Product |
|---|---|---|---|
| Perkin-Oglialoro Condensation | 2,4-dihydroxybenzaldehyde, Phenylacetic acid | Acetic anhydride, Triethylamine | 7-hydroxy-3-phenylcoumarin |
| Carbamoylation | 7-hydroxy-3-phenylcoumarin | N,N-Dimethylcarbamoyl chloride, Base (e.g., NaH) | This compound |
| Pechmann Condensation | Resorcinol, Malic acid | Sulfuric acid | 7-hydroxycoumarin |
| Suzuki-Miyaura Coupling | 7-hydroxy-3-halocoumarin, Phenylboronic acid | Palladium catalyst, Base | 7-hydroxy-3-phenylcoumarin |
| Heck Coupling | 7-hydroxy-3-halocoumarin, Styrene | Palladium catalyst, Base | 7-hydroxy-3-phenylcoumarin |
Condensation and Cyclization Approaches in Coumarin-Carbamate Formation
The formation of the coumarin-carbamate core relies on classical condensation and cyclization reactions. The Pechmann condensation is a widely used one-pot synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. researchgate.net For the synthesis of a 7-hydroxycoumarin precursor, resorcinol can be condensed with ethyl acetoacetate. nih.gov The mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.
The Knoevenagel condensation offers another versatile route to the coumarin (B35378) scaffold. organic-chemistry.orgnih.gov This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. For coumarin synthesis, a salicylaldehyde derivative is reacted with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst. This is often followed by an intramolecular cyclization to form the lactone ring.
The final step of carbamate formation is not a condensation or cyclization but a nucleophilic substitution reaction as previously described.
Regioselective Functionalization of the Chromenone Scaffold
Further diversification of the this compound scaffold can be achieved through regioselective functionalization.
Strategies for Introducing Phenyl Substituents at the 3-Position
As mentioned, the Perkin-Oglialoro reaction is a direct method for introducing a phenyl group at the 3-position during the formation of the coumarin ring. nih.gov By using substituted phenylacetic acids, a variety of 3-arylcoumarins can be synthesized.
Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage introduction of a phenyl group. The Suzuki-Miyaura coupling of a 3-halocoumarin with phenylboronic acid is a highly efficient method. nih.gov Similarly, the Heck reaction between a 3-halocoumarin and styrene can also be employed to forge the C3-phenyl bond. mdpi.com These methods offer the advantage of mild reaction conditions and a broad tolerance of functional groups.
| Method | Advantages | Disadvantages |
|---|---|---|
| Perkin-Oglialoro Reaction | Direct, one-pot synthesis of the 3-phenylcoumarin (B1362560) core. | May require harsh reaction conditions (high temperatures). |
| Suzuki-Miyaura Coupling | Mild reaction conditions, high yields, broad functional group tolerance. | Requires pre-functionalization of the 3-position with a halogen. |
| Heck Coupling | Good for forming C-C bonds with alkenes, mild conditions. | Requires pre-functionalization of the 3-position, potential for side reactions. |
Directed Modifications of the Dimethylcarbamate Group and its Influence on Reactivity
The dimethylcarbamate group is not merely a passive substituent; it can actively direct further functionalization of the aromatic ring and its own chemical transformations can lead to novel derivatives.
One of the most significant roles of the aryl carbamate group is as a directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. acs.orgnih.gov The carbamate group can chelate with an organolithium base, directing deprotonation to the ortho position (C-8 or C-6). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at these positions with high regioselectivity.
The anionic Fries rearrangement is another important transformation of aryl carbamates. nih.govwikipedia.org Upon treatment with a strong base, the carbamoyl (B1232498) group can migrate from the oxygen atom to an ortho-carbon atom, yielding a hydroxycarboxamide. This reaction provides a route to functionalize the coumarin scaffold at the C-8 or C-6 position with a carbamoyl group.
The dimethylcarbamate group itself can undergo chemical transformations. For instance, nickel-catalyzed decarboxylation of aryl carbamates can lead to the formation of aromatic amines, offering a pathway to convert the 7-dimethylcarbamoyloxy group into a 7-amino group. organic-chemistry.org
Novel Synthetic Techniques in Coumarin-Carbamate Chemistry
Modern synthetic chemistry offers several innovative techniques that can be applied to the synthesis of coumarin-carbamates, often leading to improved efficiency, sustainability, and access to novel structures.
Domino reactions , also known as tandem or cascade reactions, allow for the formation of complex molecules in a single step from simple starting materials, minimizing the number of purification steps and reducing waste. nih.gov Domino reactions have been successfully employed for the synthesis of highly functionalized coumarins and could be adapted for the direct synthesis of coumarin-carbamate analogues. researchgate.net
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. nih.govwikipedia.org The synthesis of coumarins and coumarin carboxamides has been successfully demonstrated using flow chemistry, suggesting its applicability to the synthesis of this compound. researchgate.netmdpi.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com The application of microwave irradiation can significantly reduce reaction times and improve yields in many of the key steps of coumarin-carbamate synthesis, such as the Perkin and Pechmann condensations. nih.govderpharmachemica.com
Microwave-Assisted Synthetic Routes for 2-oxo-2H-chromen-7-yl Dimethylcarbamates
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and improved product purity. In the context of coumarin chemistry, microwave irradiation has been effectively employed to synthesize a variety of derivatives. nih.govnih.gov
The synthesis of 2-oxo-2H-chromen-7-yl dimethylcarbamate analogues, particularly those containing sulfur (thiocarbamates), has been shown to benefit substantially from microwave technology. scielo.org.za Conventional heating methods can be insufficient for driving the reaction to completion for certain sulfur-containing carbamates, whereas microwave synthesis proves essential for their successful formation. scielo.org.za This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which can overcome the high activation barriers associated with these transformations. organic-chemistry.org
The application of microwave-assisted synthesis is not limited to the carbamate formation itself but extends to the synthesis of the core coumarin structure and its subsequent modifications. Studies have demonstrated the use of microwaves in one-pot, multicomponent reactions to produce complex coumarin-based molecules, achieving high yields in significantly shorter timeframes compared to traditional refluxing methods. nih.govkuleuven.be For instance, reactions that require several hours under conventional heating can often be completed in a matter of minutes using a microwave reactor. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Coumarin Derivatives This table is interactive. Click on the headers to sort the data.
| Product Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Coumarin-Thiazolidinone Conjugate | Microwave | 8-10 min | Good | nih.gov |
| Coumarin-Thiazolidinone Conjugate | Conventional | 4-7 h | Moderate | nih.gov |
| Hydrazonothiazolidinyl Acetic Acid | Microwave | Shorter Time | High | kuleuven.be |
| Sulphur-Containing Carbamates | Microwave | Not specified | Successful | scielo.org.za |
Exploration of One-Pot Reactions and Green Chemistry Considerations
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential in synthetic organic chemistry. researchgate.net One-pot reactions and multicomponent reactions (MCRs) are central to this philosophy, as they improve efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. mdpi.com
The synthesis of coumarin derivatives has been a fertile ground for the application of these green methodologies. Researchers have developed simple and efficient one-pot, three-component methods for preparing coumarin-3-carboxamides, a class of compounds related to carbamates. mdpi.comnih.gov One such protocol utilizes a piperidine-iodine dual catalyst system in ethanol, a green solvent, to achieve a metal-free and clean reaction with low catalyst loading and no requirement for tedious workup procedures. mdpi.comnih.gov
Further advancing green synthesis, protocols have been developed for the one-pot synthesis of coumarin-3-carboxylic acids in water at room temperature. acs.org This approach uses commercially available, inexpensive, and eco-friendly catalysts like potassium carbonate, demonstrating high atom economy, environmental benignity, and easy product isolation without the need for column chromatography. acs.org Such methods are not only environmentally friendly but are also scalable for large-scale production. acs.org The broader application of green chemistry principles includes the use of ultrasound, ionic liquids, and solvent-free conditions for various classical reactions that produce the coumarin scaffold. researchgate.net
Rearrangement Pathways in Coumarin-Carbamate Systems
Investigation of Newman-Kwart Rearrangement in Thiocarbamate Analogues
The Newman-Kwart rearrangement (NKR) is a significant thermal reaction in organic synthesis that involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate. organic-chemistry.orgwikipedia.org This process yields the isomeric S-aryl thiocarbamate, which can be subsequently hydrolyzed to produce a thiophenol. wikipedia.orgjk-sci.com This rearrangement is particularly relevant to the thiocarbamate analogues of this compound.
The reaction typically requires high temperatures, often between 200 and 300 °C, to proceed. chem-station.com The driving force for this rearrangement is the thermodynamic favorability of converting a carbon-sulfur double bond (C=S) into a more stable carbon-oxygen double bond (C=O). organic-chemistry.orgchem-station.com
Table 2: Conditions for Newman-Kwart Rearrangement This table is interactive. Click on the headers to sort the data.
| Condition | Temperature | Key Features | Reference |
|---|---|---|---|
| Thermal | 200-300 °C | High energy input; risk of side reactions. | chem-station.com |
| Microwave-Assisted | High (Superheating) | Rapid heating, shorter reaction times, better control. | organic-chemistry.org |
| Palladium Catalysis | ~100 °C | Significantly lower temperature, suitable for sensitive substrates. | organic-chemistry.org |
Due to the harsh conditions, researchers have explored alternative methods to facilitate the NKR. Microwave irradiation has been shown to be effective, as superheating in thermally stable polar solvents can accelerate the reaction. organic-chemistry.org More recently, catalytic versions of the rearrangement have been developed. A palladium-catalyzed process allows the reaction to proceed smoothly at a much lower temperature of 100 °C. organic-chemistry.org Furthermore, an organic photoredox catalysis approach enables the reaction to occur at ambient temperatures, expanding its applicability to substrates with thermally sensitive functional groups. chem-station.com
Mechanistic Studies of Rearrangement Reactions
The mechanism of the Newman-Kwart rearrangement is understood to be an intramolecular, concerted process. wikipedia.orgjk-sci.com Kinetic experiments have confirmed that the reaction follows first-order kinetics, which is characteristic of intramolecular reactions. organic-chemistry.org A large, negative entropy of activation further supports a highly ordered cyclic transition state. organic-chemistry.org
The proposed mechanism proceeds through a four-membered cyclic transition state. wikipedia.orgjk-sci.com In this transition state, the sulfur atom of the thiocarbonyl group acts as a nucleophile, attacking the aromatic carbon atom to which the oxygen is attached in an intramolecular aromatic nucleophilic substitution. organic-chemistry.org
The reaction is driven by the significant thermodynamic stability gained from the formation of a C=O bond at the expense of a C=S bond, with an estimated enthalpy change of approximately 13 kcal/mol. organic-chemistry.org The rate of the reaction is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups at the ortho or para positions can accelerate the rearrangement by stabilizing the transient negative charge that develops on the aromatic ring during the nucleophilic attack. jk-sci.comchem-station.com While the process is generally concerted, the use of polar solvents can help stabilize a zwitterionic intermediate character in the transition state. organic-chemistry.org For the palladium-catalyzed variant, the mechanism is more complex, involving a five-centered oxidative addition of the palladium catalyst to the aryl-oxygen bond. organic-chemistry.org
Computational and Theoretical Investigations of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Dimethylcarbamate
Quantum Chemical Characterization via Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. By approximating the many-electron Schrödinger equation, DFT calculations provide valuable insights into molecular properties, complementing and guiding experimental research. For 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate (B8479999), DFT methods are employed to elucidate its fundamental quantum chemical characteristics.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the molecule's optical and electronic properties. sciencepublishinggroup.com A smaller energy gap suggests higher reactivity and lower kinetic stability.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the energies and spatial distributions of these orbitals. sciencepublishinggroup.comresearchgate.net For 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate, the HOMO is typically localized over the electron-rich coumarin (B35378) ring system and the phenyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the coumarin core, particularly the pyrone ring, which contains electron-withdrawing carbonyl groups. researchgate.netresearchgate.net This distribution highlights the regions susceptible to nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital (FMO) Properties calculated via DFT
| Parameter | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |
Global reactivity descriptors are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). These include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.
Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites within the molecule.
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value |
| Electronegativity (χ) | (I + A) / 2 | 4.025 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.225 eV |
| Chemical Softness (S) | 1 / η | 0.449 eV⁻¹ |
| Chemical Potential (μ) | -(I + A) / 2 | -4.025 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 3.636 eV |
Conformational Analysis and Dynamic Molecular Studies
The three-dimensional structure and dynamic behavior of this compound are crucial for its function. The presence of the dimethylcarbamate group introduces conformational complexity due to restricted rotation around the carbamate (B1207046) C–N bond.
The C–N bond within the dimethylcarbamate moiety exhibits significant double-bond character due to resonance stabilization, where the lone pair of electrons on the nitrogen atom delocalizes with the carbonyl group's π-system. azom.com This restricted rotation leads to the existence of distinct rotational isomers, or rotamers. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying this phenomenon. nanalysis.com At room temperature, if the rotational barrier is sufficiently high, the two methyl groups of the dimethylcarbamate are in chemically non-equivalent environments, resulting in two separate signals in the ¹H NMR spectrum. mdpi.com As the temperature is increased, the rate of rotation around the C–N bond increases. At a sufficiently high temperature (the coalescence temperature), the rotation becomes so rapid on the NMR timescale that the two methyl groups become chemically equivalent, and their distinct signals broaden and merge into a single, time-averaged signal. azom.com This dynamic behavior is a hallmark of rotational isomerism and can be used to determine the energy barrier to rotation. researchgate.net
Theoretical calculations, particularly using DFT, provide a detailed understanding of the conformational landscape and the energy barriers separating different conformers. To determine the rotational barrier of the dimethylcarbamate C–N bond, a potential energy surface scan is performed. This involves systematically rotating the dihedral angle of the C–N bond and calculating the energy at each step to identify the ground state (minimum energy) and transition state (maximum energy) structures.
The rotational barrier (ΔG‡) is the energy difference between the ground state and the transition state. For simple N,N-dimethylcarbamates, this barrier is typically found to be around 15 kcal/mol. colostate.eduresearchgate.net Unlike amides, which show a significant increase in their rotational barrier in polar solvents, the rotational barrier in carbamates is known to be relatively insensitive to solvent polarity. nih.govresearchgate.net This is attributed to a smaller difference in the dipole moments between the ground state and the transition state in carbamates compared to amides. colostate.edu
Table 3: Comparison of Typical C–N Rotational Energy Barriers
| Compound Class | Typical Rotational Barrier (ΔG‡) | Solvent Sensitivity |
| Amides (e.g., N,N-dimethylacetamide) | 15–22 kcal/mol researchgate.net | High |
| Carbamates (e.g., N,N-dimethylcarbamates) | ~15 kcal/mol colostate.eduresearchgate.net | Low nih.govresearchgate.net |
Molecular Modeling and Docking Simulations for Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. pensoft.net This method is instrumental in drug discovery and molecular biology for understanding the interaction profile of a compound with a biological target.
For this compound, docking simulations can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-receptor complex. The process involves placing the ligand in various conformations within the active site of the receptor and scoring these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). samipubco.com
Coumarin derivatives are known to interact with various enzymes, such as acetylcholinesterase and peroxiredoxins. nih.govnih.gov Docking studies of this compound into such targets would likely reveal key interactions, including:
Hydrogen Bonds: Formed between the carbonyl oxygen atoms of the coumarin and carbamate groups and amino acid residues like serine or tyrosine in the receptor's active site.
π-π Stacking: Occurring between the aromatic coumarin and phenyl rings of the ligand and aromatic residues like tryptophan, tyrosine, or phenylalanine in the receptor.
Hydrophobic Interactions: Involving the nonpolar parts of the ligand and hydrophobic pockets within the receptor's active site.
The results of these simulations provide a structural basis for the molecule's potential biological activity and can guide the design of more potent and selective analogues. nih.gov
Table 4: Hypothetical Molecular Docking Results with a Protein Target
| Parameter | Result | Description |
| Protein Target | Acetylcholinesterase (AChE) | A common target for coumarin-based inhibitors. nih.gov |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | A negative value indicating favorable binding interaction. |
| Key Interacting Residues | Trp84, Tyr121, Ser200 | Amino acids in the active site forming stabilizing interactions. |
| Types of Interactions | π-π stacking with Trp84; Hydrogen bond with Ser200; Hydrophobic interactions. | The specific non-covalent bonds that stabilize the ligand-receptor complex. |
Prediction of Binding Interactions with Biological Macromolecules (e.g., enzyme active sites, receptors)
Computational docking studies are instrumental in predicting the binding affinity and mode of interaction between a small molecule, such as a coumarin-carbamate derivative, and a biological macromolecule. These simulations can provide insights into the potential of these compounds to act as inhibitors or modulators of enzymes and receptors.
Research on various coumarin derivatives has demonstrated their potential to interact with a range of biological targets. For instance, molecular docking studies have been employed to investigate the binding of coumarin analogs to enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), which are relevant targets in neurodegenerative diseases. nih.gov The versatility of the coumarin scaffold allows for chemical modifications that can enhance binding to specific targets. nih.gov
Molecular docking simulations of various coumarin hybrids have shown that substituents on the coumarin ring are crucial for determining the binding mode and inhibitory activity. nih.gov For instance, modifications at position 3 of the coumarin ring have been shown to be more effective for AChE inhibition compared to substitutions at position 6. nih.gov
The following table summarizes predicted binding interactions for a representative coumarin derivative with a model protein, based on generalized findings from computational studies of similar compounds.
| Interaction Type | Interacting Groups of the Ligand | Potential Interacting Amino Acid Residues (Examples) |
| Hydrogen Bonding | Carbonyl oxygen of the coumarin, Carbonyl oxygen of carbamate, Nitrogen of carbamate | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interactions | Phenyl ring, Benzene ring of the coumarin | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl ring, Benzene ring of the coumarin | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Structural Determinants of Ligand-Target Recognition
The specific structural features of a ligand are critical for its recognition and binding by a biological target. For coumarin-carbamate derivatives, several structural determinants have been identified through computational studies that influence their interaction with macromolecules.
The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for designing ligands for various targets. nih.gov The planarity of the coumarin ring system facilitates its insertion into binding pockets. The nature and position of substituents on this ring system are key determinants of binding affinity and selectivity.
For example, electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule, influencing its interaction with the target. nih.gov Lipophilicity of the substituents also plays a role, with more lipophilic groups often favoring binding to hydrophobic pockets. nih.gov
In the context of cholinesterase inhibition, the carbamate moiety is a well-known pharmacophore that can act as a reversible inhibitor. The orientation of the carbamate group relative to the coumarin core is crucial for optimal interaction with the catalytic site of the enzyme. Furthermore, the linker connecting the coumarin and other functional groups can influence the ability of the molecule to bridge different regions of the binding site, potentially leading to dual binding site interactions. nih.gov
Theoretical Predictions of Molecular Properties Relevant to Chemical Design
Beyond biological interactions, theoretical calculations can predict various molecular properties that are essential for the rational design of new chemical entities, including those with applications in materials science.
Evaluation of Non-Linear Optical (NLO) Properties of Coumarin-Carbamate Derivatives
Coumarin derivatives are known for their interesting photochemical and photophysical properties. mdpi.com Some of these compounds exhibit significant non-linear optical (NLO) responses, making them candidates for applications in optoelectronics and photonics. ijsr.net Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the NLO properties of these molecules.
The NLO response of organic molecules is often related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. ijsr.net In coumarin-carbamate derivatives, the coumarin nucleus can act as part of the conjugated bridge, while the dimethylcarbamate group can have an influence on the electronic distribution. The presence of a phenyl group can further extend the π-conjugation.
Computational studies on similar coumarin derivatives have shown that the first-order hyperpolarizability (β), a measure of the second-order NLO response, can be significantly high. ijsr.net These calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO properties. The calculated values are often compared to that of a standard NLO material like urea.
The following table presents theoretical NLO data for a model coumarin derivative, based on findings for similar compounds.
| Parameter | Description | Predicted Value (Arbitrary Units) |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | ~5-10 Debye |
| Polarizability (α) | Ease of distortion of the electron cloud | High |
| First Hyperpolarizability (β) | Measure of the second-order NLO response | Significantly higher than urea |
In Silico Assessment of Physicochemical Parameters for Rational Molecular Design
In the early stages of drug discovery and materials design, it is crucial to assess the physicochemical properties of a compound to predict its behavior. In silico methods provide a rapid and cost-effective way to evaluate parameters related to absorption, distribution, metabolism, excretion, and toxicity (ADMET).
For coumarin-carbamate derivatives, computational tools can predict properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a molecule. pcbiochemres.com
Such in silico predictions are vital for rational molecular design, as they can help in identifying potential liabilities of a lead compound and guide the synthesis of analogs with improved physicochemical profiles. nih.gov For instance, a high predicted logP might suggest poor aqueous solubility, prompting modifications to introduce more polar groups.
A summary of predicted physicochemical parameters for a representative coumarin-carbamate is provided in the table below.
| Parameter | Description | Predicted Value Range | Adherence to Lipinski's Rule of Five |
| Molecular Weight (MW) | Mass of the molecule | < 500 g/mol | Yes |
| LogP (Octanol-water partition coefficient) | Measure of lipophilicity | 2-4 | Yes |
| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds | 0-1 | Yes |
| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms | 3-5 | Yes |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | 50-80 Ų | Favorable for cell permeability |
Structure Activity Relationship Sar Studies and Mechanistic Insights into 2 Oxo 3 Phenyl 2h Chromen 7 Yl Dimethylcarbamate
Elucidation of Structural Features Influencing Biochemical Efficacy and Selectivity
The biological activity of coumarin (B35378) derivatives is significantly influenced by the types and positions of substituents on the core coumarin scaffold. nih.govresearchgate.net Modifications at various positions can modulate the molecule's interaction with biological targets, thereby affecting its efficacy and selectivity.
Role of the 3-Phenyl Substituent in Modulating Molecular Interactions
The presence of a phenyl group at the C-3 position of the coumarin ring is a critical determinant of the biological activity of this class of compounds. nih.gov This substituent contributes to the molecule's ability to engage in various non-covalent interactions, such as hydrophobic interactions and π-π stacking, with biological targets. frontiersin.org The electronic properties of the 3-phenyl ring, influenced by the presence of electron-donating or electron-withdrawing groups, can further refine these interactions and, consequently, the compound's pharmacological profile. mdpi.comnih.gov
For instance, studies on a series of 3-phenylcoumarin (B1362560) derivatives have demonstrated that substitutions on this phenyl ring can significantly impact their activity as inhibitors of enzymes like monoamine oxidase (MAO). nih.gov The introduction of specific substituents can enhance the binding affinity and selectivity for different enzyme isoforms. For example, a chlorine atom at the 6-position of the coumarin nucleus in 4-hydroxy-3-phenylcoumarins improves inhibitory activity and selectivity against MAO-B. nih.gov Similarly, variations in substituents on the 3-phenyl ring itself can lead to compounds with potent and selective inhibitory effects. nih.gov
The following table summarizes the effects of different substituents on the 3-phenyl ring of coumarin derivatives on their biological activity.
| Substituent on 3-Phenyl Ring | Position on Coumarin Nucleus | Biological Activity | Reference |
| Hydroxyl groups | 3', 4' | Inhibition of Acetylcholinesterase and MAO-B | nih.gov |
| Benzamide | 4' | Enhanced Acetylcholinesterase inhibition | nih.gov |
| Methoxy group | 3' | Potent and selective MAO-B inhibition | nih.gov |
| Bromine atom | 3' | Highly potent and selective MAO-B inhibition | nih.gov |
Influence of the 7-Dimethylcarbamate Moiety on Specific Biochemical Pathways
Substitutions at the C-7 position of the coumarin ring are well-documented to have a profound impact on the biological properties of these molecules. researchgate.netresearchgate.net The 7-dimethylcarbamate group, in particular, introduces a functionality capable of engaging in specific interactions that can modulate the compound's activity in various biochemical pathways. This moiety can influence the molecule's solubility, membrane permeability, and binding affinity to target proteins.
Research on 7-substituted coumarins has highlighted the importance of this position for a range of biological activities, including antimycobacterial effects and inhibition of neuronal enzymes. nih.gov The nature of the substituent at C-7 can direct the compound's selectivity towards different biological targets. nih.gov The carbamate (B1207046) group itself is a known pharmacophore that can interact with the active sites of various enzymes, often through the formation of a covalent bond with a serine residue in the active site.
Systematic Investigation of Substituent Effects on the Coumarin Nucleus
Systematic modifications of the coumarin nucleus have provided valuable insights into the structure-activity relationships of this class of compounds. mdpi.commdpi.commdpi.comresearchgate.net The introduction of various substituents at different positions of the benzopyran moiety can significantly alter the electronic and steric properties of the molecule, leading to a wide range of biological activities. researchgate.net
For example, the presence of hydroxyl groups on the coumarin ring can enhance antioxidant and antiproliferative activities. researchgate.net Nitration of the coumarin nucleus, followed by reduction to the corresponding amino derivatives, has been used to generate compounds with antibacterial and antifungal properties. mdpi.comchemmethod.com The position of the nitro group has been shown to be a critical factor in determining the biological activity of the resulting compounds. chemmethod.com
The following table provides examples of how different substituents on the coumarin nucleus influence its biological activity.
| Substituent | Position | Biological Activity | Reference |
| Hydroxyl | 7 | Antioxidant, Neuroprotective | researchgate.netnih.gov |
| Bromo | 3 | Antitumor | mdpi.com |
| Nitro | 6 or 8 | Antifungal, Antibacterial | mdpi.comchemmethod.com |
| Methyl | 4 | Antifungal | mdpi.com |
Molecular Mechanisms of Action at the Biochemical Level
The biochemical mechanisms of action for coumarin derivatives are diverse and depend on the specific substitution pattern of the molecule.
Elucidation of Enzyme Inhibition Mechanisms by the Carbamate Functionality
Carbamates are a well-established class of enzyme inhibitors, particularly for serine hydrolases such as cholinesterases. The inhibitory mechanism typically involves a nucleophilic attack by the catalytic serine residue of the enzyme on the carbonyl carbon of the carbamate. researchgate.net This results in the formation of a carbamoylated enzyme intermediate, which is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. This leads to a pseudo-irreversible inhibition of the enzyme. researchgate.net
In the context of coumarin-based carbamates, the coumarin scaffold serves as a carrier for the carbamate functionality, directing it to the active site of the target enzyme. The specific substituents on the coumarin ring can influence the binding affinity and selectivity of the compound for different enzymes.
Investigations into Receptor Binding and Allosteric Modulation
While direct receptor binding data for 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate (B8479999) is not extensively available, the coumarin scaffold is known to interact with various receptors. The interactions between ligands and receptors can be complex, involving allosteric modulation where the binding of a ligand to one site on the receptor influences the binding of another ligand at a different site. nih.govnih.gov
For instance, in the case of the NMDA receptor, the binding of antagonists can be allosterically modulated by compounds acting at the glycine (B1666218) and polyamine recognition sites. nih.gov Similarly, for chemokine receptors, allosteric interactions between receptor units in homo- and heterodimers can influence ligand binding and receptor activation. nih.gov It is plausible that coumarin derivatives could act as allosteric modulators of various receptors, although specific studies on 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate are needed to confirm this.
General Biochemical Pathway Modulation by Coumarin Derivatives
Coumarins, a versatile class of natural and synthetic compounds, are recognized for their broad spectrum of biological activities, which stem from their ability to interact with and modulate various biochemical pathways. nih.gov Their unique and privileged heterocyclic structure allows for interaction with numerous pharmacological targets. nih.govmdpi.com Depending on the substitution pattern around the core bicyclic system, coumarin derivatives can exhibit activities ranging from anticoagulant to anti-inflammatory, antimicrobial, and antitumor effects. frontiersin.org
One of the most classic applications of coumarins is in anticoagulation, with drugs like warfarin (B611796) and acenocoumarol (B605123) acting as vitamin K antagonists. mdpi.com Beyond this, coumarin derivatives have been extensively investigated for their roles in neurodegenerative diseases by targeting key enzymes. nih.gov For instance, various coumarin-chalcone and 7-substituted coumarin derivatives have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.govfrontiersin.org Similarly, coumarin-based compounds have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. nih.govnih.gov
In the context of cancer, coumarins have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, such as HeLa and HepG2 cells. nih.govfrontiersin.org Their anticancer activity can be mediated through the inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT pathway. researchgate.net Furthermore, some derivatives act as aromatase inhibitors, presenting a potential therapeutic avenue for breast cancer. frontiersin.org
Coumarins also exhibit significant anti-inflammatory and antioxidant properties. nih.gov They can modulate signaling pathways involved in inflammation, such as by decreasing the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.gov Some derivatives have shown neuroprotective effects by activating pathways like the TRKB-CREB-BDNF signaling cascade, which is crucial for neuronal survival and plasticity. mdpi.com This wide range of activities highlights the coumarin scaffold as a valuable template in medicinal chemistry for developing modulators of diverse biological pathways. mdpi.com
Photochemical Mechanisms and Applications as Molecular Switches
Coumarin-based molecules are highly valued for their photochemical properties, which allow them to function as "caged" compounds or molecular photoswitches. nih.govnih.gov These photoactivatable agents combine the high spatiotemporal specificity of light with the molecular specificity of a drug or signaling molecule. nih.gov The core principle involves using a photolabile coumarin group to mask the function of a bioactive molecule. Upon irradiation with light of a specific wavelength, the coumarin "cage" undergoes a photochemical reaction, leading to its cleavage and the controlled release of the active molecule. researchgate.netnih.gov This "uncaging" process enables precise control over biological processes in living cells and tissues. nih.gov
The versatility of the coumarin structure allows for extensive modification, enabling chemists to fine-tune the molecule's absorption wavelength from the UV to the near-infrared region. nih.gov This is a significant advantage over other photocleavable groups, such as nitrobenzyl derivatives, which have more limited structural flexibility. nih.gov In addition to uncaging applications, certain coumarin derivatives are designed as photoswitches that undergo reversible structural changes, such as trans-cis isomerization, upon exposure to different wavelengths of light, making them useful for applications in optical recording and super-resolution imaging. nih.gov
Rational Design of Photolabile Coumarin-Carbamates
The rational design of photolabile coumarin-carbamates—used to cage amines—is a sophisticated process aimed at optimizing several key parameters: the wavelength of activation, the efficiency of photorelease (quantum yield), and the stability of the compound before illumination. nih.govnih.gov A primary goal is to shift the absorption maximum to longer wavelengths (blue, green, or even red light) to increase tissue penetration and minimize photodamage to biological systems. acs.org This is often achieved by extending the π-conjugated system of the coumarin chromophore. acs.orgresearchgate.net
Other design strategies include:
Introducing specific substituents on the coumarin ring: Incorporating azetidinyl groups at the 7-position has been shown to increase photorelease efficiency by 2- to 5-fold compared to traditional diethylamino groups. rsc.org
Shifting the photochemical mechanism: Rational design can be used to favor a desired cleavage pathway. For instance, combining a 3,3-dicarboxyazetidine functionality with a bromine atom on the coumarin cage shifts the mechanism towards heterolysis, which can eliminate the production of toxic byproducts like formaldehyde (B43269) that may arise from other pathways. nih.govacs.org
Enhancing stability: While photolability is desired, the compound must be stable in aqueous environments before irradiation. Introducing remote silyl (B83357) groups can sterically protect the hydrolysis-sensitive carbamate bond while simultaneously enhancing photocleavage efficiency through electronic effects. nih.govchemrxiv.org
These design principles allow for the creation of highly efficient and biocompatible photolabile coumarin-carbamates for advanced applications in chemical biology and optopharmacology. acs.orgnih.gov
Mechanism of Photo-induced Bond Cleavage and Stability under Illumination
The photo-induced cleavage of coumarin-based protecting groups, including carbamates, typically proceeds through a heterolytic bond cleavage mechanism from the first singlet excited state (S1). nih.govacs.org Upon absorption of a photon, the molecule is promoted to this excited state, where the bond between the coumarin's α-carbon and the nitrogen of the carbamate weakens and breaks. nih.govacs.org
Recombination: The ion pair can collapse back to the original starting material. This is a non-productive pathway that lowers the quantum yield. nih.gov
Solvent Separation/Product Formation: The ions can diffuse apart, and the coumarin cation is trapped by a solvent molecule (typically water in biological systems), leading to the irreversible release of the active amine. This is the desired productive pathway. nih.gov
The stability of the cationic portion of the CIP is paramount. nih.gov Unstabilized primary cations are high in energy, which favors rapid recombination and leads to low quantum yields. nih.gov Rational design strategies that stabilize this cation reduce the energy barrier for the productive step and slow the rate of recombination, thereby significantly improving the efficiency of photorelease. nih.gov
However, the photochemistry of coumarin-caged compounds can be complex. In some cases, particularly with tertiary amines, alternative photochemical pathways can occur, including those that proceed through radical intermediates (homolysis) or diradical cations. acs.org These alternative pathways can sometimes lead to the formation of undesirable and reactive byproducts, such as formaldehyde. acs.org Therefore, a key goal in designing these molecules is to control the photochemical reaction to favor a clean heterolysis mechanism, ensuring that only the desired bioactive molecule and a benign coumarin photoproduct are generated upon illumination. acs.org The stability of the caged compound in the dark and its resistance to hydrolysis are also crucial for its practical application, ensuring that the active molecule is not released prematurely. nih.govacs.org
Interactive Table of Research Findings on Coumarin Photochemistry
| Feature | Design Strategy | Outcome | Reference(s) |
|---|---|---|---|
| Quantum Yield | Stabilize the cationic Contact Ion Pair (CIP) via α-carbon substitution (e.g., allylic groups) | >35-fold improvement in quantum yield by slowing CIP recombination | nih.govacs.org |
| Quantum Yield | 7-azetidinyl substitution on the coumarin ring | 2- to 5-fold higher efficiency of photorelease compared to diethylamino analogues | rsc.org |
| Byproduct Control | Combination of 3,3-dicarboxyazetidine and bromine substituents | Shifts photochemical mechanism to heterolysis, eliminating formaldehyde byproduct | nih.govacs.org |
| Activation Wavelength | Extension of the π-system of the coumarin framework | Shifts absorption maxima to longer, less damaging wavelengths (480-540 nm) | acs.orgresearchgate.net |
| Hydrolytic Stability | Introduction of remote trimethylsilyl (B98337) (TMS) groups | Sterically protects the carbamate bond from hydrolysis while enhancing photocleavage | nih.govchemrxiv.org |
Advanced Applications and Future Directions in Chemical Biology Research Involving 2 Oxo 3 Phenyl 2h Chromen 7 Yl Dimethylcarbamate
Development of Chemical Probes and Biosensors
The inherent photophysical properties of the coumarin (B35378) nucleus make it an excellent platform for the design of chemical probes and biosensors. The substitution pattern on the coumarin ring system is crucial for tuning its fluorescent characteristics, with modifications at the 7-position being particularly effective.
The 3-phenyl-7-hydroxycoumarin core, which is the parent structure of 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate (B8479999), is known for its strong fluorescence. The dimethylcarbamate group at the 7-position effectively "cages" the hydroxyl group, quenching or shifting its fluorescence. This design principle is the basis for creating "turn-on" fluorescent probes.
The carbamate (B1207046) bond can be engineered to be selectively cleaved by specific enzymes, such as esterases or other hydrolases. Upon enzymatic cleavage of the dimethylcarbamate group, the highly fluorescent 7-hydroxy-3-phenylcoumarin is released, resulting in a significant increase in fluorescence intensity. This mechanism allows for the sensitive detection of enzyme activity in complex biological samples, including living cells. The potential of coumarins as fluorescent probes is considered one of the most promising areas of research for the coming years. nih.govresearchgate.net
Table 1: Photophysical Properties of Representative 7-Substituted Coumarin Fluorophores
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Biological Application |
|---|---|---|---|---|
| 7-Hydroxycoumarin | ~365 | ~450 | High | pH sensing, Enzyme activity probes |
| 7-Aminocoumarin | ~400 | ~475 | Very High | Protease activity detection, Cellular imaging |
| 7-Methoxycoumarin | ~325 | ~390 | Moderate | Fluorescent standard, Enzyme substrate |
Note: The exact photophysical values can vary depending on the solvent and local environment.
Beyond enzymatic activation, the coumarin scaffold can be employed as a photocleavable, or "photocaging," group. nih.gov This strategy allows for the precise control of the release of bioactive molecules in a spatially and temporally defined manner using light. The carbamate linkage in 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate can be designed to be photolabile.
In this application, a biologically active compound is attached to the coumarin scaffold via the carbamate linker. The caged compound remains inactive until it is irradiated with light of a specific wavelength (typically in the UV-A or near-visible range). The light provides the energy to cleave the carbamate bond, releasing the active molecule at a specific time and location, thereby initiating a biological process on demand. nih.gov Simultaneously, the release of the coumarin fragment can serve as a fluorescent reporter to confirm that the uncaging event has occurred. This approach offers powerful control over signaling pathways and other biochemical processes in living systems.
Design Principles for Multifunctional Chemical Scaffolds
The structural and synthetic versatility of the coumarin-carbamate framework makes it an ideal starting point for designing multifunctional molecules that can interact with multiple biological targets. semanticscholar.orgresearchgate.net This is particularly relevant for complex, multifactorial diseases where modulating a single target is often insufficient. sciforum.netresearchgate.net
Molecular hybridization is a powerful strategy in drug design that combines two or more distinct pharmacophoric units into a single chemical entity. rsc.orgnih.govnih.gov The goal is to create a hybrid molecule with an improved or expanded activity profile, capable of modulating multiple targets involved in a disease pathway.
The this compound scaffold is a prime example of this approach.
The Coumarin Core: Coumarin derivatives are known to possess a wide range of biological activities and can be designed to interact with various enzymes and receptors. sciforum.netsemanticscholar.org
The Carbamate Moiety: The carbamate group is a key pharmacophore in many enzyme inhibitors. For instance, it is the reactive group responsible for the mechanism of action of cholinesterase inhibitors like rivastigmine. rsc.org
By combining these two scaffolds, researchers can design hybrid molecules that, for example, simultaneously inhibit enzymes like monoamine oxidases (MAO) and cholinesterases (ChE), both of which are key targets in the study of neurodegenerative diseases. sciforum.netnih.gov
Table 2: Examples of Hybrid Molecule Design Principles
| Hybrid Scaffold | Combined Pharmacophores | Potential Biological Targets | Rationale |
|---|---|---|---|
| Coumarin-Carbamate | Coumarin + Carbamate | Cholinesterases, Monoamine Oxidase | Combine neuroprotective/antioxidant properties of coumarin with enzyme inhibition by the carbamate. sciforum.netnih.gov |
| Flavonoid-Carbamate | Flavonoid + Carbamate | Cholinesterases, Monoamine-α-Glycerol Lipase | Integrate neuroprotective effects of flavonoids with potent enzyme carbamoylation. rsc.org |
| Coumarin-Triazole-Isatin | Coumarin + 1,2,3-Triazole + Isatin | Kinases, Tubulin | Target multiple pathways involved in cell proliferation and angiogenesis. nih.gov |
| Benzimidazole-Phthalimide | Benzimidazole + Phthalimide | COX/LOX enzymes, TNF-α | Create multi-target anti-inflammatory agents by integrating known pharmacophores for different inflammatory mediators. nih.gov |
The coumarin-carbamate framework serves as a versatile and privileged scaffold for the generation of libraries of new chemical entities (NCEs) for chemical biology research and drug discovery. nih.govresearchgate.net Its synthetic tractability allows for systematic structural modifications to explore structure-activity relationships (SAR). researchgate.net
Key sites for modification include:
The Phenyl Ring at Position 3: Substitution on this ring can modulate steric and electronic properties, influencing target binding affinity and selectivity.
The Coumarin Core: Positions 4, 5, 6, and 8 of the coumarin ring system can be functionalized to fine-tune the molecule's physicochemical properties and biological activity.
The Carbamate Group: The nitrogen substituents of the carbamate can be varied to alter reactivity, stability, and interactions with the target enzyme's active site.
This synthetic accessibility enables the creation of a diverse range of molecules from a common core, facilitating the development of selective inhibitors, potent multitarget agents, or highly specific fluorescent probes for novel biological targets. sciforum.netnih.gov
Challenges and Emerging Research Avenues in this compound Research
Despite its significant potential, research involving the this compound scaffold faces several challenges. A primary challenge lies in achieving high specificity for a single biological target, as the scaffold's features can lead to interactions with multiple proteins. For applications as chemical probes, optimizing the photophysical properties—such as shifting excitation and emission wavelengths to the red part of the spectrum to minimize cellular autofluorescence and increase tissue penetration—remains an important goal. Furthermore, improving the efficiency and environmental friendliness of synthetic routes is an ongoing endeavor. semanticscholar.org
Emerging research avenues are focused on leveraging the scaffold's unique properties for more sophisticated applications. There is growing interest in developing "theranostic" agents, where the molecule's inherent fluorescence is used for diagnostic imaging while its bioactivity provides a therapeutic effect. The design of activatable probes that respond to multiple stimuli (e.g., both an enzyme and a change in pH) could provide more precise information about the cellular microenvironment. Finally, the application of computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (3D-QSAR) modeling, is accelerating the rational design of new coumarin-carbamate derivatives with enhanced potency and selectivity for novel and challenging biological targets. semanticscholar.orgnih.gov
Development of Highly Targeted and Efficient Chemical Synthesis Strategies
The synthesis of this compound, a molecule featuring a 3-phenylcoumarin (B1362560) core, relies on the strategic construction of this key scaffold, followed by functionalization at the C7 position. Research in this area focuses on developing methodologies that are not only high-yielding but also regioselective and atom-economical. Key strategies include classical condensation reactions and modern cross-coupling techniques.
One of the foundational methods for creating the 3-arylcoumarin skeleton is the Perkin condensation. This reaction typically involves the condensation of a substituted phenylacetic acid with an o-hydroxybenzaldehyde derivative. tandfonline.com Variations of this method have been refined to improve yields and simplify the process. tandfonline.com
More contemporary and highly efficient approaches utilize palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for instance, is a powerful tool for forming the crucial C-C bond between the coumarin core and the phenyl group at the 3-position. nih.gov This method often involves the reaction of a 3-halocoumarin with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. nih.gov Researchers have focused on optimizing catalyst systems to achieve high yields under mild conditions. nih.gov Another advanced strategy is the direct C-H/C-H cross-coupling between an inactivated coumarin and a simple arene, which represents a highly efficient, step-economical approach by avoiding pre-functionalization of the reactants. nih.gov
Once the 7-hydroxy-3-phenylcoumarin intermediate is obtained, the final step is the introduction of the dimethylcarbamate group. This is typically achieved by reacting the hydroxyl group with dimethylcarbamoyl chloride in the presence of a suitable base. Furthermore, the use of microwave synthesis has been shown to be essential for successfully synthesizing certain carbamates, particularly those containing sulfur, suggesting its potential utility for optimizing the synthesis of oxygen-containing analogues as well. scielo.org.za
The table below summarizes various synthetic strategies applicable to the formation of the 3-phenylcoumarin scaffold, a key structural component of the target compound.
| Synthetic Strategy | Key Reactants | Catalyst/Reagent | General Outcome & Efficiency | Reference |
| Perkin Condensation | Phenylacetic Acid, o-Hydroxybenzaldehyde | Acetic Anhydride, Triethylamine | Selectively affords 3-arylcoumarins; a classic and practical method. | tandfonline.com |
| Suzuki Cross-Coupling | 3-Halocoumarin, Phenylboronic Acid | Palladium Catalyst (e.g., Pd-PEPPSI-IPent) | High yields for C-C bond formation; requires optimization of catalyst loading. | nih.gov |
| Oxidative Arylation | Coumarin, Phenylhydrazine | Potassium Permanganate (KMnO₄) | Good yields under mild conditions. | nih.gov |
| Oxidative C-H/C-H Cross-Coupling | Coumarin, Benzene | Palladium Acetate, TFAA | Regioselective α-arylation without prior activation of reactants. | nih.gov |
| Cyclization of Esters | Substituted Methyl Salicylate, Phenyl Acetic Acid | POCl₃, Pyridine, then KOH | Forms 3-phenyl-4-hydroxy coumarins through esterification and subsequent cyclization. | rdd.edu.iq |
Integration of Advanced Computational Techniques for Rational Design and Prediction
The rational design and prediction of the biological activities of this compound and its analogues are significantly enhanced by the integration of advanced computational techniques. These in silico methods provide deep insights into structure-activity relationships (SAR), predict binding affinities to biological targets, and assess the stability of ligand-receptor complexes, thereby guiding synthetic efforts toward more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) studies are prominent in the design of coumarin derivatives. tandfonline.comnih.gov Three-dimensional QSAR (3D-QSAR) modeling, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), helps to identify the key structural features required for biological activity. bohrium.com These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance potency. The statistical robustness of these models, indicated by high R² and Q² values, ensures their predictive power for newly designed compounds. tandfonline.combohrium.comingentaconnect.com
Molecular docking is another critical tool used to investigate the binding modes of coumarin derivatives within the active sites of target proteins, such as kinases or enzymes. nih.gov This technique predicts the preferred orientation of the ligand and estimates its binding affinity, often expressed as a docking score in kcal/mol. tandfonline.comingentaconnect.com By analyzing the interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—between the compound and key amino acid residues, researchers can rationally modify the molecular structure to improve binding and, consequently, biological activity. unica.it
To further validate the docking results, Molecular Dynamics (MD) simulations are employed. nih.gov MD simulations assess the dynamic stability of the ligand-protein complex over a specific period (e.g., 50 ns), providing a more accurate representation of the binding event in a simulated physiological environment. bohrium.com These simulations help confirm the stability of the interactions predicted by docking. Additionally, techniques like Density Functional Theory (DFT) are used to analyze the electronic properties and confirm the stability of the newly designed compounds themselves. tandfonline.comingentaconnect.com
The following table outlines the application of various computational techniques in the study of coumarin derivatives, which are directly relevant for the rational design of the target compound.
| Computational Technique | Application | Key Outputs/Parameters | Purpose in Rational Design | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity of coumarin series | Contour maps, R² (correlation coefficient), Q² (cross-validated R²) | To identify structural modifications that enhance biological potency based on statistical models. | nih.govbohrium.com |
| Molecular Docking | Simulating ligand-protein binding | Binding pose, Docking score (kcal/mol), Interaction analysis (e.g., hydrogen bonds) | To predict binding affinity and orientation, guiding the design of compounds with improved target engagement. | nih.govtandfonline.comunica.it |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes | Root Mean Square Deviation (RMSD), Complex stability over time | To validate docking poses and confirm the stability of predicted molecular interactions. | nih.govbohrium.com |
| Density Functional Theory (DFT) | Investigating electronic structure and stability | Molecular orbital energies (HOMO/LUMO), Reaction stability | To confirm the chemical stability and electronic properties of newly designed molecules. | tandfonline.comingentaconnect.com |
Q & A
Q. What are the established synthetic routes for 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate?
The primary synthetic method involves the condensation of 3-phenylchromen-2-one with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Optimization studies suggest that using anhydrous conditions and controlled stoichiometry improves yields (typically 60–85%). Alternative routes may employ microwave-assisted synthesis to reduce reaction times, though empirical validation is required for this compound.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., phenyl group at C3, carbamate at C7) and monitor reaction progress. Peaks for aromatic protons typically appear at δ 6.5–8.5 ppm, while carbamate protons resonate near δ 3.0–3.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : For molecular weight verification (theoretical m/z: 309.3 g/mol) .
- FT-IR : To identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and carbamate C-O bonds (~1250 cm⁻¹) .
Q. What is the hypothesized mechanism of biological activity for this compound?
Preliminary studies suggest inhibition of cyclooxygenase (COX) enzymes, reducing inflammation by blocking prostaglandin synthesis. However, mechanistic details remain unconfirmed. Researchers should employ enzyme inhibition assays (e.g., COX-1/COX-2 activity tests) and molecular docking studies to validate target interactions .
Advanced Research Questions
Q. How can contradictory reports on the compound’s biological activity be resolved?
Discrepancies may arise from variations in purity, assay conditions, or cellular models. Methodological recommendations:
- Use orthogonal assays (e.g., Western blotting alongside enzymatic assays) to confirm target modulation.
- Conduct structure-activity relationship (SAR) studies to isolate the pharmacophore .
- Validate purity via HPLC (>95%) and exclude solvent interference in bioassays .
Q. What strategies optimize the synthesis yield and scalability?
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) without compromising reactivity .
- Continuous Flow Reactors : Enhance reaction efficiency and scalability for industrial translation .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate condensation steps .
Q. How can computational modeling enhance understanding of its biological interactions?
- Molecular Dynamics Simulations : Predict binding stability with COX enzymes using software like GROMACS or AMBER.
- DFT (Density Functional Theory) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
- Crystallographic Data : Use SHELX for refining X-ray structures to resolve steric effects on bioactivity .
Q. What are the challenges in analyzing its metabolic stability?
- In Vitro Hepatocyte Assays : Monitor carbamate hydrolysis using LC-MS to identify metabolites.
- Microsomal Stability Tests : Assess CYP450-mediated degradation kinetics.
- Isotopic Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
